1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one
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Overview
Description
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a complex organic compound that features a pyrimidinylamino group attached to an azetidinyl moiety and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one typically involves multiple steps, starting with the preparation of the pyrimidin-2-ylamino group. This can be achieved through the reaction of pyrimidin-2-amine with appropriate reagents to introduce the azetidinyl moiety. Subsequent steps involve the attachment of the tolyl group through a series of reactions, including alkylation and acylation processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamino group may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrimidin-2-ylamino derivatives: These compounds share the pyrimidinylamino group but differ in their substituents and overall structure.
Azetidinyl derivatives: Compounds with similar azetidinyl moieties but different attached groups.
Tolyl derivatives: Compounds containing the tolyl group but with different core structures.
Uniqueness: 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one is unique due to its specific combination of pyrimidinylamino, azetidinyl, and tolyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-5-2-3-6-14(13)7-8-16(22)21-11-15(12-21)20-17-18-9-4-10-19-17/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABSHBWTGWBHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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